Cas no 690232-01-0 (ethyl 1-hydroxy-6-methoxy-2-naphthoate)

ethyl 1-hydroxy-6-methoxy-2-naphthoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 1-hydroxy-6-methoxy-2-naphthoate
- DB-187165
- ethyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate
- AKOS024438778
- N11861
- ethyl1-hydroxy-6-methoxy-2-naphthoate
- 690232-01-0
-
- Inchi: InChI=1S/C14H14O4/c1-3-18-14(16)12-6-4-9-8-10(17-2)5-7-11(9)13(12)15/h4-8,15H,3H2,1-2H3
- InChI Key: KOWHKRCJWGHRSU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 246.08920892Da
- Monoisotopic Mass: 246.08920892Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
- XLogP3: 3.6
ethyl 1-hydroxy-6-methoxy-2-naphthoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740832-1g |
Ethyl 1-hydroxy-6-methoxy-2-naphthoate |
690232-01-0 | 98% | 1g |
¥8062.00 | 2024-05-03 |
ethyl 1-hydroxy-6-methoxy-2-naphthoate Related Literature
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on ethyl 1-hydroxy-6-methoxy-2-naphthoate
Ethyl 1-Hydroxy-6-Methoxy-2-Naphthoate: A Comprehensive Overview
Ethyl 1-hydroxy-6-methoxy-2-naphthoate, identified by the CAS number 690232-01-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the naphthoate class, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The structure of ethyl 1-hydroxy-6-methoxy-2-naphthoate features a naphthalene ring system with specific substituents: a hydroxyl group at position 1, a methoxy group at position 6, and an ester group (ethyl) at position 2. These functional groups contribute to its unique chemical properties and potential applications.
The synthesis of ethyl 1-hydroxy-6-methoxy-2-naphthoate involves multi-step organic reactions, often starting from naphthalene derivatives. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yield and purity. Recent studies have focused on green chemistry approaches, utilizing catalysts and environmentally friendly solvents to minimize ecological impact. These advancements highlight the compound's importance in both academic and industrial settings.
Ethyl 1-hydroxy-6-methoxy-2-naphthoate has shown promising biological activity in preliminary studies. Its hydroxyl and methoxy groups are known to influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The ester group at position 2 enhances its solubility in organic solvents, making it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These properties make it a valuable tool in drug discovery and development.
Recent research has delved into the potential of ethyl 1-hydroxy-6-methoxy-2-naphthoate as a lead compound for anti-inflammatory and antioxidant therapies. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS). Additionally, its antioxidant activity has been assessed using assays like the DPPH radical scavenging assay, revealing significant free radical scavenging capabilities.
The compound's structure also lends itself to further modification through chemical derivatization. By altering the substituents on the naphthalene ring or modifying the ester group, researchers can explore a wide range of biological activities. For instance, replacing the ethyl group with other alkyl chains or functional groups could enhance bioavailability or target-specific receptor interactions.
Ethyl 1-hydroxy-6-methoxy-2-naphthoate's applications extend beyond pharmacology into materials science. Its aromatic system and functional groups make it a candidate for use in organic electronics, such as semiconductors or light-emitting diodes (LEDs). Recent advancements in nanotechnology have also explored its potential as a building block for self-assembled monolayers or nanocomposites.
In conclusion, ethyl 1-hydroxy-6-methoxy-2-naphthoate (CAS No. 690232-01-0) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent research findings, positions it as a valuable asset in drug discovery, materials science, and green chemistry. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing both theoretical and applied sciences.
690232-01-0 (ethyl 1-hydroxy-6-methoxy-2-naphthoate) Related Products
- 1212180-17-0((1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine)
- 1803757-48-3(2-(Bromomethyl)-3-propionylmandelic acid)
- 2167963-10-0(N-(2-fluoropropyl)-1-methyl-1H-indol-5-amine)
- 1806502-16-8(2-Bromo-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)
- 1486892-77-6(1H-Pyrazol-3-amine, 4-chloro-1-[3-(tetrahydro-2-furanyl)propyl]-)
- 2229272-96-0(3-(2-fluoroethyl)piperidin-3-ol)
- 119673-94-8(4-Nitropyridine-d4 N-Oxide)
- 915690-62-9(3-[(prop-2-yn-1-yl)amino]-1λ?-thiolane-1,1-dione)
- 137756-90-2(4-(2-Bromoethyl)phenylboronic acid)
- 233272-89-4(N-(Prop-2-yn-1-yl)-4-(trifluoromethyl)aniline)


